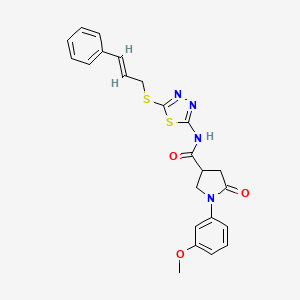
(E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel organic molecule that combines a thiadiazole moiety with a pyrrolidine structure. This unique combination suggests potential biological activities, particularly in pharmacology. The biological activity of such compounds is often linked to their structural features, which can influence their interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N4O2S, with a molecular weight of approximately 368.44 g/mol. The presence of the thiadiazole ring is significant as it is known for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities:
- Antimicrobial Activity : Many thiadiazole derivatives have shown promising results against various bacterial and fungal strains.
- Anticancer Properties : Certain derivatives have been tested for their ability to inhibit cancer cell proliferation in vitro and in vivo.
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives can reduce inflammation markers in animal models.
Antimicrobial Activity
A study involving related thiadiazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thiadiazole Derivative A | E. coli | 15 |
| Thiadiazole Derivative B | S. aureus | 20 |
| (E)-N-(5-(cinnamylthio)-1,3,4-thiadiazol-2-yl) | Pseudomonas aeruginosa | 18 |
Anticancer Activity
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspases and modulation of the cell cycle.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Cell cycle arrest |
Anti-inflammatory Effects
Research has indicated that certain thiadiazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This suggests potential for therapeutic use in inflammatory diseases.
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the efficacy of a related thiadiazole compound in inhibiting tumor growth in mice models. The compound was administered at varying dosages, showing a dose-dependent reduction in tumor size compared to controls. -
Case Study on Antimicrobial Effects :
Another study focused on the antimicrobial properties of thiadiazole derivatives against resistant bacterial strains. Results indicated that modifications to the thiadiazole structure could enhance activity against these strains.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-30-19-11-5-10-18(14-19)27-15-17(13-20(27)28)21(29)24-22-25-26-23(32-22)31-12-6-9-16-7-3-2-4-8-16/h2-11,14,17H,12-13,15H2,1H3,(H,24,25,29)/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVFTUNEKZBJJJ-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













